molecular formula C14H13ClN2 B8622605 1-(6-Chloropyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline

1-(6-Chloropyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B8622605
M. Wt: 244.72 g/mol
InChI Key: UAQAYIXOQIUPGF-UHFFFAOYSA-N
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Patent
US08476297B2

Procedure details

To a round-bottomed flask was added crude benzyl 1-(6-chloropyridin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (170 mg, 449 μmol), CH2Cl2 (10 mL) and TFA (10 mL). The reaction was allowed to stir at RT. After 3 days, LC-MS shows little progress. The reaction was concentrated in vacuo to remove CH2Cl2 and the resulting solution allowed to stir for another 3 days, then cautiously poured into 10% Na2CO3 and extracted with CH2Cl2 (3×20 mL). The combined organic layers were concentrated in vacuo and purified by reverse-phase preparative HPLC (Shimadzu) on a Phenomenex Gemini® column (5 micron, C18, 110 Å, Axia, 100×50 mm) eluting at 90 mL/min with an linear gradient of 10% to 100% MeCN (0.1% TFA) in water (0.1% TFA) over 20 min to give crude 1-(6-chloropyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline as a white solid. The crude solid was carried into the next step. MS (ESI pos. ion) m/z: 245 (M+1).
Name
benzyl 1-(6-chloropyridin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Quantity
170 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH:8]2[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[CH2:11][CH2:10][N:9]2C(OCC2C=CC=CC=2)=O)=[CH:4][CH:3]=1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH:8]2[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[CH2:11][CH2:10][NH:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
benzyl 1-(6-chloropyridin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Quantity
170 mg
Type
reactant
Smiles
ClC1=CC=C(C=N1)C1N(CCC2=CC=CC=C12)C(=O)OCC1=CC=CC=C1
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove CH2Cl2
STIRRING
Type
STIRRING
Details
to stir for another 3 days
Duration
3 d
ADDITION
Type
ADDITION
Details
cautiously poured into 10% Na2CO3
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by reverse-phase preparative HPLC (Shimadzu) on a Phenomenex Gemini® column (5 micron, C18, 110 Å, Axia, 100×50 mm)
WASH
Type
WASH
Details
eluting at 90 mL/min with an linear gradient of 10% to 100% MeCN (0.1% TFA) in water (0.1% TFA) over 20 min
Duration
20 min

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
ClC1=CC=C(C=N1)C1NCCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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